molecular formula C14H18N2O B8109454 2-(p-Tolyl)-2,7-diazaspiro[4.4]nonan-3-one

2-(p-Tolyl)-2,7-diazaspiro[4.4]nonan-3-one

Cat. No.: B8109454
M. Wt: 230.31 g/mol
InChI Key: ZHJCOBGNRSKWFM-UHFFFAOYSA-N
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Description

2-(p-Tolyl)-2,7-diazaspiro[4.4]nonan-3-one is a spirocyclic compound featuring a bicyclic framework with two nitrogen atoms at positions 2 and 5. The p-tolyl group (a para-methyl-substituted phenyl ring) is attached to the 2-position of the diazaspiro core. This compound is primarily utilized in pharmaceutical research, particularly in the development of ligands for biological targets such as sigma receptors and osteoclast inhibitors . Its molecular formula is C₁₄H₁₈N₂O, with a molecular weight of 230.31 g/mol (calculated). The compound is typically stored at room temperature and is available in research-grade purity (≥95%) for preclinical studies .

Properties

IUPAC Name

2-(4-methylphenyl)-2,7-diazaspiro[4.4]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-11-2-4-12(5-3-11)16-10-14(8-13(16)17)6-7-15-9-14/h2-5,15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJCOBGNRSKWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC3(CCNC3)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolyl)-2,7-diazaspiro[4.4]nonan-3-one typically involves a [3+2] cycloaddition reaction. One common method involves the reaction of nitrile imines, generated in situ from hydrazonyl chlorides, with arylidenethiohydantoins. The reaction proceeds at the C=C and C=S dipolarophiles in the thiohydantoin moiety, resulting in the formation of the spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolyl)-2,7-diazaspiro[4.4]nonan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(p-Tolyl)-2,7-diazaspiro[4.4]nonan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(p-Tolyl)-2,7-diazaspiro[4.4]nonan-3-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural versatility of the 2,7-diazaspiro[4.4]nonan-3-one scaffold allows for diverse substitutions, leading to variations in physicochemical properties, biological activity, and synthetic accessibility. Below is a detailed comparison with key analogs:

Table 1: Comparative Analysis of 2-(p-Tolyl)-2,7-diazaspiro[4.4]nonan-3-one and Analogues

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Biological Activity References
This compound p-Tolyl at position 2 230.31 Preclinical osteoclast inhibition; sigma receptor ligand
7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one Benzyl at position 7 242.30 Increased lipophilicity; potential CNS penetration
2-Methyl-7-(6-nitro-2-quinolinyl)-2,7-diazaspiro[4.4]nonan-3-one Methyl at position 2; nitroquinolinyl at position 7 326.35 Electron-withdrawing nitro group enhances binding affinity
1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride Oxygen replaces one nitrogen; hydrochloride salt 178.62 Improved aqueous solubility due to salt formation
l-thia-4-(2'-carboxyphenyl)-azaspiro[4.4]nonan-3-one (LJ) Thiazolidinone core; carboxyphenyl substituent 279.32 (C₁₄H₁₃NO₃S) High yield (92%); polar due to carboxylic acid group
7-(3-Chlorobenzyl)-2-(3-fluorophenyl)-2,7-diazaspiro[4.4]nonan-1-one (E226) Halogenated aryl groups 358.83 Potent osteoclast inhibitor; enhanced metabolic stability

Key Findings

Substituent Effects on Solubility: The hydrochloride salt derivatives (e.g., 1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride) exhibit superior aqueous solubility compared to neutral analogs like this compound . Polar groups (e.g., carboxylic acid in LJ) further enhance solubility but may reduce membrane permeability .

Biological Activity: Halogenated derivatives (e.g., E226) show enhanced inhibitory activity against osteoclasts, likely due to hydrophobic interactions with target proteins .

Synthetic Accessibility :

  • LJ was synthesized in 92% yield, indicating efficient routes for carboxyphenyl-substituted spirocycles .
  • Reductive amination is a common method for introducing alkyl/aryl groups to the diazaspiro core .

Structural Diversity :

  • Replacement of nitrogen with oxygen (1-oxa analog) or sulfur (LJ) alters the electron density and hydrogen-bonding capacity, impacting target selectivity .

Biological Activity

2-(p-Tolyl)-2,7-diazaspiro[4.4]nonan-3-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of osteoclast inhibition and cancer treatment. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a diazaspiro framework that is modified with a p-tolyl group. Its molecular formula is C21H21N2OC_{21}H_{21}N_{2}O, with a molecular weight of approximately 317.4 g/mol. The compound's structure contributes to its interaction with biological targets, making it a subject of various studies.

Osteoclast Inhibition

Research has demonstrated that derivatives of diazaspiro compounds, including this compound, exhibit significant inhibitory effects on osteoclast activity. A study by Mounier et al. (2020) investigated the impact of these compounds on mouse and human osteoclasts and found that they effectively inhibited bone resorption without adversely affecting bone formation. This characteristic makes them promising candidates for the development of anti-osteoporotic drugs.

Key Findings:

  • Inhibition Mechanism: The compound inhibits the activation of Rac proteins involved in osteoclast adhesion to bone surfaces.
  • Experimental Results: In vitro assays showed an IC50 value indicating effective inhibition at low concentrations (e.g., 10 µM) .
CompoundIC50 (µM)Target
E19710Osteoclasts
E735DOCK5 (Rac activation)

Cancer Treatment

Another area of interest is the potential application of this compound in cancer therapy. Recent studies have focused on its ability to inhibit mutant KRAS proteins, which are implicated in various cancers.

Case Study:
A study published in October 2022 highlighted the development of derivatives based on diazaspiro structures that effectively bind to mutant KRAS G12C proteins. These compounds demonstrated promising antitumor effects in xenograft models, showcasing their therapeutic potential against solid tumors .

Key Findings:

  • Binding Affinity: The diazaspiro moiety binds effectively within the switch-II pocket of KRAS G12C.
  • In Vivo Efficacy: The lead compound exhibited dose-dependent tumor growth inhibition in animal models.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound and its derivatives:

StudyBiological ActivityFindings
Mounier et al. (2020)Osteoclast InhibitionEffective at inhibiting bone resorption without affecting formation
October 2022 StudyCancer TreatmentPotent inhibitors against KRAS G12C with significant antitumor effects

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